Nepadutant - 183747-35-5

Nepadutant

Catalog Number: EVT-413417
CAS Number: 183747-35-5
Molecular Formula: C45H58N10O13
Molecular Weight: 947.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nepadutant has been used in trials studying the treatment of Colic, Infantile Colic, and Infantile Functional Gastrointestinal Disorders.
Introduction

Nepadutant (chemical name: cyclo[[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dap-Leu]cyclo(2β-5β)]) represents a significant advancement in the development of tachykinin receptor antagonists. This glycosylated bicyclic peptide compound, also known by its research code MEN 11420, functions as a potent and selective antagonist of the neurokinin 2 (NK2) receptor. Its molecular structure features a strategic modification through glycosylation that enhances metabolic stability while preserving high receptor affinity. Developed by the Menarini Group, this compound emerged from systematic optimization of earlier peptide antagonists, specifically MEN 10627, through the introduction of an N-acetylglucosamine moiety to the asparagine residue [1] [4] [5].

Pharmacological Profile of Nepadutant as a Selective Neurokinin 2 Receptor Antagonist

Nepadutant exhibits nanomolar affinity for human neurokinin 2 receptors, with binding studies demonstrating competitive displacement of radiolabeled ligands. In CHO cells stably transfected with human neurokinin 2 receptors, Nepadutant displaced both [¹²⁵I]-neurokinin A and [³H]-selective neurokinin 2 receptor antagonist SR 48968 with equilibrium inhibition constants (Ki) of 2.5±0.7 nM and 2.6±0.4 nM, respectively. This high affinity translates to potent functional antagonism across various bioassay systems. In isolated rabbit pulmonary artery preparations, Nepadutant produced concentration-dependent rightward shifts of neurokinin A-mediated contraction curves, yielding a dissociation constant (KB) of 8.6±0.07 [1].

The selectivity profile of Nepadutant is particularly noteworthy among peptide-based neurokinin antagonists. Comprehensive receptor screening against 50 distinct receptors and ion channels, including closely related tachykinin receptors (neurokinin 1 and neurokinin 3), revealed negligible binding affinity (pIC50 < 6). This high selectivity differentiates Nepadutant from first-generation tachykinin antagonists that exhibited promiscuous receptor interactions. The molecular basis for this selectivity resides in the constrained bicyclic structure and strategic glycosylation, which limits interaction with off-target receptors [1] [4].

Table 1: Pharmacological Characterization of Nepadutant

ParameterValueExperimental SystemReference
Binding Affinity (Ki)
vs. [¹²⁵I]-neurokinin A2.5 ± 0.7 nMHuman neurokinin 2 receptor in CHO cells [1]
vs. [³H]-SR 489682.6 ± 0.4 nMHuman neurokinin 2 receptor in CHO cells [1]
Functional Antagonism (pKB)
Rabbit pulmonary artery8.6 ± 0.07Inhibition of neurokinin A-induced contraction [1]
Rat urinary bladder9.0 ± 0.04Inhibition of neurokinin A-induced contraction [1]
Hamster trachea10.2 ± 0.14Insurmountable antagonism [1]
Selectivity
Neurokinin 1 receptorspKB < 6Guinea pig ileum, rat urinary bladder [1]
Neurokinin 3 receptorspKB < 6Guinea pig ileum, rat portal vein [1]
50 other receptorspIC50 < 6Comprehensive receptor panel [1]

The in vivo pharmacology of Nepadutant demonstrates significant advantages over its non-glycosylated predecessor. Following intravenous administration in rats (1-10 nmol/kg), Nepadutant potently inhibited urinary bladder contractions induced by the selective neurokinin 2 receptor agonist [βAla⁸]neurokinin A(4-10). Comparative studies revealed approximately 10-fold greater potency and prolonged duration of action relative to MEN 10627. This enhanced pharmacokinetic profile is attributed to improved metabolic stability conferred by glycosylation, which reduces susceptibility to proteolytic degradation. Importantly, Nepadutant (100 nmol/kg, intravenous) specifically blocked neurokinin 2-mediated visceral contractions without affecting responses to the neurokinin 1 receptor agonist [Sar⁹]substance P sulphone, confirming its selective neurokinin 2 receptor blockade in physiological systems [1] [5].

Historical Context of Tachykinin Receptor Antagonists in Gastrointestinal Therapeutics

The development of tachykinin receptor antagonists represents a compelling narrative of scientific progression from non-selective peptide tools to refined receptor-subtype specific agents. First-generation antagonists, exemplified by Spantide ([d-Arg¹,d-Trp⁷,⁹,Leu¹¹]substance P), emerged in the early 1980s through strategic D-amino acid substitutions in the substance P sequence. These compounds suffered from multiple pharmacological limitations including low potency, neurotoxic effects, mast cell degranulation, local anesthetic activity, and poor discrimination between neurokinin receptor subtypes. Their utility in neuroscience research was significantly constrained by these off-target effects, particularly following central administration where neurotoxicity manifested through vasoconstriction and ischemic damage [6] [9].

Second-generation peptide antagonists addressed several limitations through structural innovations. Cyclic peptide scaffolds and alternative amino acid substitutions yielded improved receptor selectivity and reduced adverse effects. MEN 10207 ([Tyr⁵,d-Trp⁶,⁸,⁹,Arg¹⁰]neurokinin A(4-10)) demonstrated enhanced neurokinin 2 receptor selectivity but retained residual neurotoxicity at higher concentrations. The subsequent development of bicyclic hexapeptides like MEN 10627 (cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β)) represented a significant advancement, combining conformational constraint with improved receptor affinity. However, these compounds still exhibited suboptimal metabolic stability in vivo, limiting their therapeutic potential [1] [9].

Nepadutant emerged from rational optimization of MEN 10627 through targeted glycosylation. The introduction of an N-acetylglucosamine moiety at the asparagine residue dramatically altered pharmacokinetic properties without compromising receptor affinity or selectivity. Metabolic studies confirmed that Nepadutant exhibits significantly greater resistance to both hydrolytic and oxidative degradation pathways compared to its non-glycosylated predecessor. This strategic molecular modification addressed a critical limitation of peptide-based neurokinin antagonists while preserving their high receptor specificity, positioning Nepadutant as a valuable pharmacological tool and clinical candidate for gastrointestinal disorders involving neurokinin 2 receptor activation [1] [4] [5].

Table 2: Evolution of Tachykinin Receptor Antagonists

GenerationRepresentative CompoundStructural FeaturesAdvantagesLimitations
First Generation (1980s)Spantide ([d-Arg¹,d-Trp⁷,⁹,Leu¹¹]substance P)Linear peptide with D-amino acid substitutionsFirst available antagonists; established tachykinin involvement in gut functionLow potency; neurotoxicity; mast cell degranulation; poor neurokinin receptor selectivity
Second Generation PeptidesMEN 10207 ([Tyr⁵,d-Trp⁶,⁸,⁹,Arg¹⁰]neurokinin A(4-10))Linear peptide with optimized substitutionsImproved neurokinin 2 receptor selectivity; reduced neurotoxicity at lower dosesResidual neurotoxicity at higher doses; limited metabolic stability
Constrained PeptidesMEN 10627 (cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β))Bicyclic hexapeptide scaffoldEnhanced receptor affinity; improved conformational stabilityModerate metabolic stability; suboptimal oral bioavailability
Glycosylated DerivativesNepadutant (cyclo[[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dap-Leu]cyclo(2β-5β)])Glycosylated bicyclic peptideHigh metabolic stability; prolonged duration; maintained selectivityLimited oral bioavailability; requires parenteral administration

Mechanistic Rationale for Targeting Neurokinin 2 Receptors in Visceral Hyperactivity Disorders

Neurokinin 2 receptors are strategically positioned throughout the gastrointestinal tract to modulate key physiological processes that become dysregulated in functional bowel disorders. These receptors are expressed on intestinal smooth muscle cells, epithelial cells, submucosal and myenteric neurons, interstitial cells of Cajal, and immune cells. Regional variations exist across species, with human specimens showing prominent neurokinin 2 receptor expression in smooth muscle layers, muscularis mucosa, and lamina propria, particularly within inflammatory cells. Functional studies confirm that neurokinin 2 receptor activation directly influences intestinal motility, epithelial secretion, and nociceptive signaling through both peripheral and central mechanisms [2] [3].

In gastrointestinal motility regulation, neurokinin 2 receptors mediate complex excitatory and inhibitory effects. Direct stimulation of smooth muscle neurokinin 2 receptors induces contraction, particularly in circular muscle layers. Additionally, presynaptic neurokinin 2 receptors on cholinergic neurons facilitate acetylcholine release, amplifying contractile responses. Conversely, neurokinin 2 receptor activation on inhibitory nitrergic neurons can suppress motility, particularly in proximal intestinal segments. This dual modulation explains the ability of selective neurokinin 2 receptor antagonists like Nepadutant to normalize dysmotility in either direction – reactivating inhibited motility or suppressing hypermotility depending on the physiological context. Experimental evidence demonstrates that Nepadutant effectively counteracts neurokinin A-induced acceleration of small intestinal transit and reduces hypermotility associated with intestinal inflammation and stress [3] [8].

The secretagogue effects of neurokinin 2 receptor activation contribute significantly to diarrheal symptoms in functional bowel disorders. Neurokinin 2 receptors on intestinal epithelial cells directly stimulate chloride secretion through calcium-dependent mechanisms, increasing luminal water content. In human colonic mucosa, selective neurokinin 2 receptor agonists increase short-circuit current (a measure of ion transport), an effect potently blocked by Nepadutant. This anti-secretory activity translates therapeutically to the reversal of diarrhea in various experimental models, including castor oil-induced secretion and infectious enteritis. The preservation of this activity in isolated human tissue underscores its clinical relevance for managing secretory diarrheas [3] [8].

Perhaps the most compelling therapeutic rationale for neurokinin 2 receptor antagonism lies in the modulation of visceral hypersensitivity. Sensory nerve terminals in the gut wall express neurokinin 2 receptors that sensitize afferent pathways to mechanical stimuli. In rat models of rectal distension, Nepadutant dose-dependently (5-100 μg/kg intravenous) reduced abdominal contractions, a behavioral correlate of visceral nociception. More significantly, Nepadutant reversed the visceral allodynia (painful response to normally non-painful stimuli) induced by either intestinal inflammation or psychological stress. Following trinitrobenzenesulphonic acid-induced colitis, the threshold volume for pain responses decreased from 0.8 ml to 0.4 ml, which Nepadutant (20-100 μg/kg intravenous) restored toward normal levels. Similarly, restraint stress-induced hypersensitivity was completely abolished by Nepadutant pretreatment (100 μg/kg intravenous), highlighting the crucial involvement of neurokinin 2 receptors in stress-mediated amplification of visceral pain pathways [7] [8] [10].

Table 3: Neurokinin 2 Receptor-Mediated Gastrointestinal Functions and Nepadutant Effects

Physiological FunctionNeurokinin 2 Receptor MechanismNepadutant Pharmacological ActivityExperimental Evidence
Motility RegulationDirect smooth muscle contraction; facilitation of cholinergic neurotransmissionNormalization of dysmotilityInhibition of neurokinin A-induced acceleration of small intestinal transit; reduction of stress-induced hypermotility
Epithelial SecretionStimulation of chloride secretion via epithelial receptorsAnti-secretory/antidiarrheal effectBlockade of neurokinin A-induced short-circuit current increase in human colon; reversal of castor oil-induced diarrhea
Visceral SensitivitySensitization of peripheral afferent terminals; facilitation of spinal nociceptionAntihyperalgesic activityIncreased pain threshold to rectal distension; reversal of inflammation- and stress-induced allodynia
Inflammatory ResponseImmune cell activation; neurogenic inflammationAnti-inflammatory activityReduction of colitis severity; inhibition of neurogenic inflammation

The pathophysiological relevance of neurokinin 2 receptors extends beyond functional interactions to include structural and molecular alterations in disease states. Intestinal inflammation significantly upregulates neurokinin 2 receptor expression on sensory neurons and immune cells, creating a feed-forward loop of hypersensitivity. Additionally, inflammation alters the pharmacokinetics of neurokinin 2 receptor antagonists, with studies demonstrating increased plasma concentrations and prolonged elimination half-life of Nepadutant in chemically-induced colitis models. This altered disposition may enhance drug exposure at therapeutically relevant sites during active inflammation. Furthermore, stress mediators including corticotropin-releasing factor potentiate neurokinin 2 receptor signaling pathways, providing a mechanistic link between psychological distress and gut hypersensitivity. These molecular adaptations create a compelling rationale for neurokinin 2 receptor blockade at the intersection of inflammation, stress, and visceral pain [7] [8].

Table 4: Pathophysiological Mechanisms Involving Neurokinin 2 Receptors in Gastrointestinal Disorders

Pathological ProcessNeurokinin 2 Receptor InvolvementNepadutant Experimental Evidence
Post-inflammatory HypersensitivityUpregulation on sensory neurons; increased receptor signalingReversal of trinitrobenzenesulphonic acid-induced rectal allodynia (0.4 ml threshold restored to 0.8 ml)
Stress-induced Motility AlterationsFacilitation of stress neurotransmitter effects; mast cell activationAbolition of restraint stress-induced hypermotility and allodynia
Secretory DiarrheaEnhanced epithelial chloride secretion; reduced sodium absorptionNormalization of castor oil-induced fecal water content; inhibition of cholera toxin secretion
Neurogenic InflammationPlasma extravasation; immune cell recruitmentReduction of dextran sulfate sodium and acetic acid-induced colitis severity
Pharmacokinetic AlterationsIncreased permeability; reduced clearance in inflammationIncreased plasma concentrations and prolonged half-life during intestinal inflammation

Properties

CAS Number

183747-35-5

Product Name

Nepadutant

IUPAC Name

N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(1S,4S,10S,13S,16S)-4-benzyl-7-(1H-indol-3-ylmethyl)-16-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-2,5,8,11,14,17,20-heptazabicyclo[8.8.4]docosan-13-yl]acetamide

Molecular Formula

C45H58N10O13

Molecular Weight

947.0 g/mol

InChI

InChI=1S/C45H58N10O13/c1-21(2)13-27-39(62)53-31(17-35(59)55-45-36(48-22(3)57)38(61)37(60)33(20-56)68-45)43(66)52-30-16-34(58)47-19-32(44(67)49-27)54-40(63)28(14-23-9-5-4-6-10-23)50-41(64)29(51-42(30)65)15-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21,27-33,36-38,45-46,56,60-61H,13-17,19-20H2,1-3H3,(H,47,58)(H,48,57)(H,49,67)(H,50,64)(H,51,65)(H,52,66)(H,53,62)(H,54,63)(H,55,59)/t27-,28-,29?,30-,31-,32-,33+,36+,37+,38+,45+/m0/s1

InChI Key

NGCNKEZHGRXHNL-JSCJOTBSSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Synonyms

Nepadutant

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC(=O)NCC(C(=O)N1)NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)NC6C(C(C(C(O6)CO)O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC(=O)NC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC(=O)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.